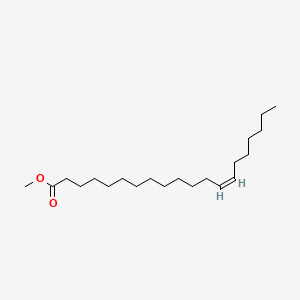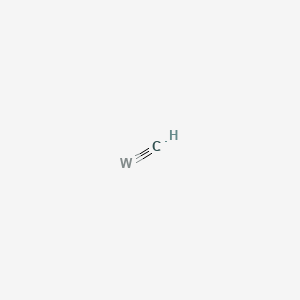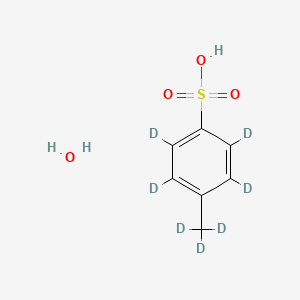
L-Phenylalanine (2-13C)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine (2-13C) is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. The “2-13C” label indicates that the carbon at the second position in the phenylalanine molecule is replaced with the carbon-13 isotope. This labeling is useful in various scientific research applications, particularly in the fields of biochemistry, molecular biology, and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isotopically labeled L-Phenylalanine involves the introduction of the carbon-13 isotope at the desired position. One common method involves the use of isotopically labeled precursors such as [2-13C] acetone. The synthetic route typically includes the conversion of these precursors into intermediates like sodium phenylpyruvate, followed by enzymatic reductive amination to produce L-Phenylalanine (2-13C) .
Industrial Production Methods
Industrial production of L-Phenylalanine (2-13C) often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are used to incorporate the carbon-13 isotope into the phenylalanine molecule. The fermentation process is optimized to achieve high yields and isotopic purity .
化学反应分析
Types of Reactions
L-Phenylalanine (2-13C) undergoes various chemical reactions, including:
Oxidation: Conversion to phenylpyruvate using oxidizing agents.
Reduction: Reduction to phenylethylamine using reducing agents.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Substitution: Halogenated or nitrated phenylalanine derivatives.
科学研究应用
L-Phenylalanine (2-13C) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biomolecular NMR: Used as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.
Metabolism Studies: Tracing metabolic pathways and studying enzyme kinetics.
Drug Development: Investigating the pharmacokinetics and pharmacodynamics of drugs.
Proteomics: Quantitative analysis of proteins and their interactions
作用机制
L-Phenylalanine (2-13C) exerts its effects through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 label allows for precise tracking of these metabolic pathways using techniques like NMR and mass spectrometry. The compound interacts with enzymes such as phenylalanine hydroxylase, which converts it to L-tyrosine, a precursor for neurotransmitter synthesis .
相似化合物的比较
Similar Compounds
L-Phenylalanine-1-13C: Labeled at the first carbon position.
L-Phenylalanine-3-13C: Labeled at the third carbon position.
L-Phenylalanine-13C9: Fully labeled with carbon-13 at all carbon positions
Uniqueness
L-Phenylalanine (2-13C) is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and enzyme interactions that involve this position.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8+1 |
InChI 键 |
COLNVLDHVKWLRT-IDMPRHEVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[13C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)







